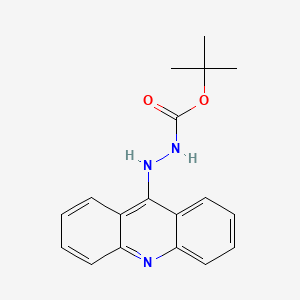
tert-butyl N-(acridin-9-ylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(acridin-9-ylamino)carbamate: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of tert-butyl N-(acridin-9-ylamino)carbamate typically involves the reaction of acridine derivatives with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-butyl N-(acridin-9-ylamino)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-butyl N-(acridin-9-ylamino)carbamate has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of topoisomerase enzymes. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, it has applications in the industry as a fluorescent dye and in the development of new materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(acridin-9-ylamino)carbamate involves its ability to intercalate into DNA, which disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage and repair .
Comparación Con Compuestos Similares
tert-butyl N-(acridin-9-ylamino)carbamate is unique compared to other acridine derivatives due to its specific chemical structure and properties. Similar compounds include acriflavine, proflavine, and amsacrine, which also have acridine as their core structure.
Propiedades
Número CAS |
303205-53-0 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl N-(acridin-9-ylamino)carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)23-17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22) |
Clave InChI |
WRJPMVVJSQUTDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Solubilidad |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
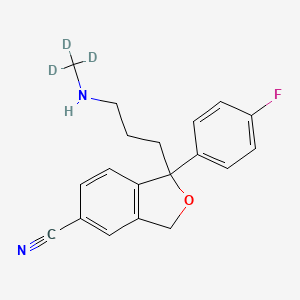
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
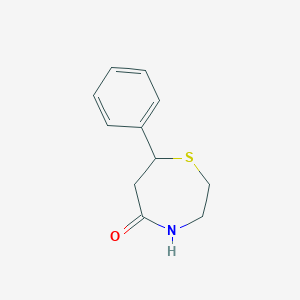
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
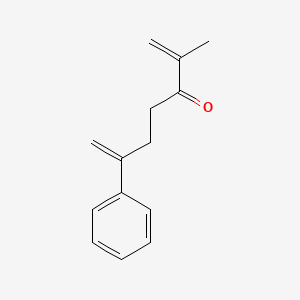

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
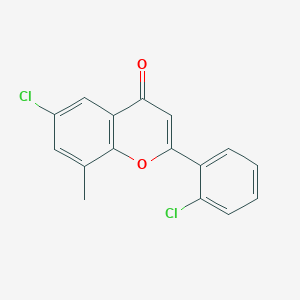
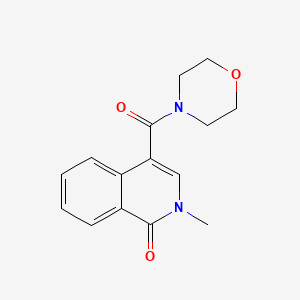
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

